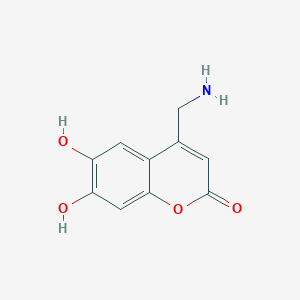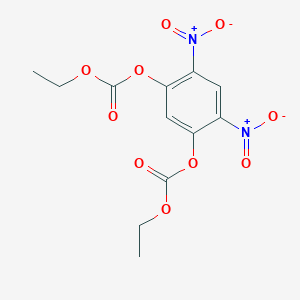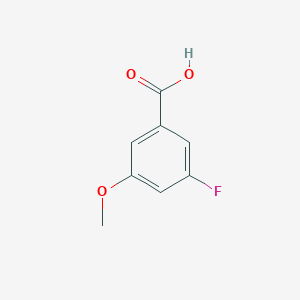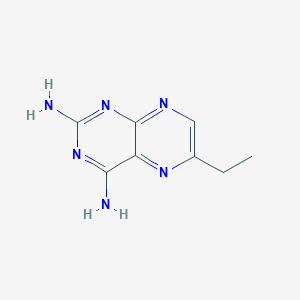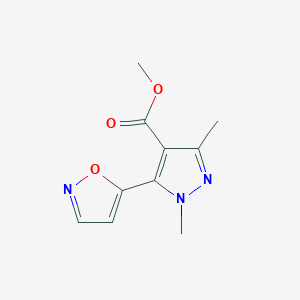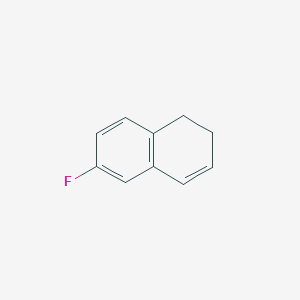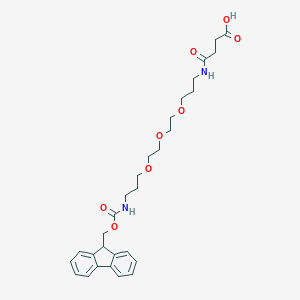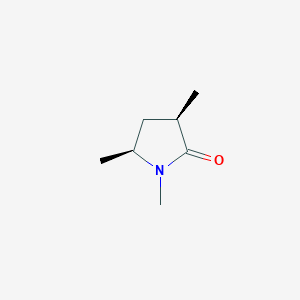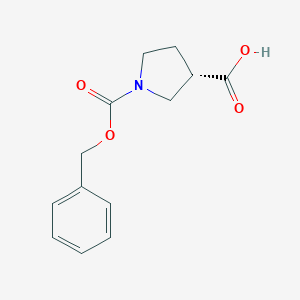
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of compounds related to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid involves various strategies, including functionalization reactions and condensation methods. For instance, pyrrolidine-2,4-diones, prepared from α-amino acid esters, undergo acylation at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids, demonstrating a method potentially applicable to the synthesis of related compounds (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds is often determined spectroscopically, with structures of synthesized compounds determined by a combination of spectroscopic techniques. These techniques provide a detailed view of the molecular arrangement and can be applied to analyze the structure of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid and similar molecules (Yıldırım et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds structurally related to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid have been studied extensively. For example, pyridonecarboxylic acids exhibit specific antibacterial activities, indicating the potential chemical reactivity of related pyrrolidine carboxylic acids in biological contexts (Egawa et al., 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of compounds similar to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, are crucial for understanding their behavior in various environments and applications. These properties are typically investigated through experimental methods and can provide insights into the handling and application of the compound .
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the mechanisms of reactions involving (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, are of significant interest. Studies on related compounds, such as the anionic rearrangement of 2-benzyloxypyridine, offer insights into potential chemical properties and reactions (Yang & Dudley, 2009).
科学的研究の応用
Chemical Synthesis and Functionalization
- C-H Functionalization : Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, leads to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced back to pyrrolidines, showcasing a method for the modification of pyrrolidine structures for various applications (Kang et al., 2015).
Coordination Chemistry and Photophysical Properties
- Lanthanide-based Coordination Polymers : New aromatic carboxylic acids, derived from 3,5-dihydroxy benzoic acid by substituting hydroxyl hydrogens with benzyl and pyridyl moieties, have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, including luminescence, highlighting potential applications in materials science and photonics (Sivakumar et al., 2011).
Organic Synthesis and Drug Analog Development
- Synthesis of Pregabalin Analogs : A study detailed the stereoselective alkylation of a chiral pyrrolidin-2-one to produce a restricted analog of pregabalin, demonstrating the utility of pyrrolidine derivatives in synthesizing bioactive molecules (Galeazzi et al., 2003).
Crystallography and Molecular Structure
- Co-crystal Structure Analysis : Research on the co-crystal structure of benzoic acid with pyrrolidine derivatives showed the formation of hydrogen-bonded networks, providing insights into the molecular interactions and assembly of complex structures (Chesna et al., 2017).
Catalysis and Synthetic Methodologies
- Oxidative Transformations : The use of tetrakis(pyridine)silver(II) peroxodisulfate for the oxidation of various organic substrates, including the transformation of aromatic aldehydes to carboxylic acids, showcases the role of pyrrolidine derivatives in facilitating or undergoing oxidative chemical transformations (Firouzabadi et al., 1992).
Molecular Design and Pharmacology
- Analgesic and Anti-inflammatory Properties : The synthesis and evaluation of pyrrolidine derivatives for their potential analgesic and anti-inflammatory properties highlight the medicinal chemistry applications of these compounds (Muchowski et al., 1985).
Safety and Hazards
特性
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578523 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192214-00-9 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
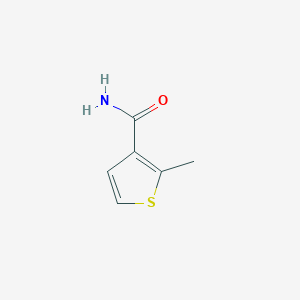
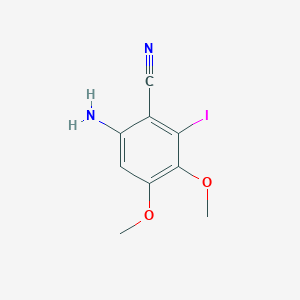
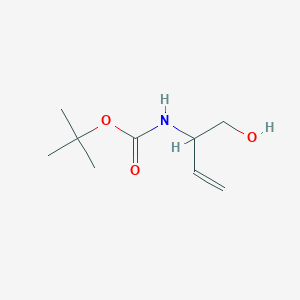
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
